

Spectral Data of Butylcyclooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylcyclooctane**

Cat. No.: **B100280**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **Butylcyclooctane** (C₁₂H₂₄), intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols, and visualizes analytical workflows.

Introduction

Butylcyclooctane is a saturated cycloalkane with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol .^[1] Its structural elucidation and characterization rely on various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide presents an analysis of its spectral features, providing valuable data for its identification and for understanding its chemical properties.

Spectroscopic Data

The following sections present the available spectral data for **Butylcyclooctane**. The data has been compiled from publicly accessible databases and is organized for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of **Butylcyclooctane** provides crucial information about its molecular weight and fragmentation pattern, aiding in the confirmation of its structure. The electron

ionization (EI) mass spectrum of **Butylcyclooctane** is available through the NIST WebBook.[\[2\]](#)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Plausible Fragment
168	~5	[M]+ (Molecular Ion)
111	~25	[C ₈ H ₁₅] ⁺
97	~30	[C ₇ H ₁₃] ⁺
83	~45	[C ₆ H ₁₁] ⁺
69	~75	[C ₅ H ₉] ⁺
55	100 (Base Peak)	[C ₄ H ₇] ⁺
41	~85	[C ₃ H ₅] ⁺

Note: The relative intensities are approximate values derived from the graphical representation of the mass spectrum and may not be exact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR data for **Butylcyclooctane** is indicated as available in the PubChem database, provided by SpectraBase.[\[1\]](#) While the raw spectral data requires subscription access, the expected chemical shifts for a saturated cycloalkane with a butyl substituent would fall within the typical range for sp³ hybridized carbons.

Carbon Atom	Predicted Chemical Shift (ppm)
Cyclooctane Ring Carbons	25 - 40
Butyl Chain Carbons	14 - 40
Note: Specific peak assignments are not publicly available and would require experimental determination or access to the proprietary spectral database.	

Experimental ^1H NMR data for **Butylcyclooctane** is not readily available in the public domain. However, based on the structure, the proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the upfield region, characteristic of saturated aliphatic and cycloaliphatic protons.

Proton Type	Predicted Chemical Shift (ppm)	Multiplicity
Cyclooctane Ring Protons (-CH ₂ -)	1.2 - 1.8	Multiplet
Butyl Chain Protons (-CH ₂ -, -CH-)	0.8 - 1.6	Multiplet
Terminal Methyl Protons (-CH ₃)	~0.9	Triplet
Note: These are estimated values based on typical chemical shifts for similar structural motifs.		

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for **Butylcyclooctane** was not found in public databases. The IR spectrum of a saturated cycloalkane like **Butylcyclooctane** is expected to be relatively simple, dominated by C-H stretching and bending vibrations.[\[3\]](#)[\[4\]](#)

Vibrational Mode	Expected Wavenumber (cm-1)	Intensity
C-H Stretch (sp3)	2850 - 2960	Strong
-CH2- Scissoring	~1465	Medium
-CH3 Bending	~1375	Weak to Medium

Note: The absence of significant absorptions outside of these regions is characteristic of a saturated hydrocarbon.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on standard procedures for the analysis of non-polar organic compounds like **Butylcyclooctane**.

Mass Spectrometry (Electron Ionization - GC-MS)

- Sample Preparation: A dilute solution of **Butylcyclooctane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography (GC): The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5). The oven temperature is programmed to ensure separation from any impurities. Helium is typically used as the carrier gas.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^{+\bullet}$) and subsequent fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Butylcyclooctane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- **1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient due to the high sensitivity of the ¹H nucleus.
- **13C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the ¹³C spectrum, resulting in a spectrum of singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).


Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **Butylcyclooctane**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the sample is placed directly onto the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty spectrometer (or the clean salt plates/ATR crystal) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any absorptions from the sample holder.

- Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Butylcyclooctane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butylcyclooctane | C12H24 | CID 550313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclooctane, butyl- [webbook.nist.gov]
- 3. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectral Data of Butylcyclooctane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100280#spectral-data-of-butylcyclooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com